molecular formula C9H16O B1594557 1-Octyn-3-ol, 3-methyl- CAS No. 23580-51-0

1-Octyn-3-ol, 3-methyl-

Cat. No. B1594557
CAS RN: 23580-51-0
M. Wt: 140.22 g/mol
InChI Key: ZBDMJPAJZFSKPR-UHFFFAOYSA-N
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Description

1-Octyn-3-ol, also known as 3-Methyl-1-octyn-3-ol, is an organic compound used as an intermediate in the synthesis of enantiomerically pure secondary alcohols with sterically similar substituents . It has a linear formula of CH3(CH2)4CH(OH)C≡CH .


Synthesis Analysis

1-Octyn-3-ol is a racemic intermediate formed during the synthesis of enantiomerically pure secondary alcohols . It has been used in the synthesis of synthetic tricolorin A, a novel tetrasaccharide macrolactone that is a natural herbicide . The synthesis of 3-Methyl-1-octyn-3-ol involves reaction conditions in tetrahydrofuran, toluene, and xylene for 3 hours at ambient temperature .


Molecular Structure Analysis

The molecular formula of 1-Octyn-3-ol is C8H14O . It has a molecular weight of 126.20 . The structure of 1-Octyn-3-ol can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Octyn-3-ol is a clear colorless to yellowish liquid . It has a refractive index of 1.441 (lit.) . The boiling point is 83 °C/19 mmHg (lit.) and it has a density of 0.864 g/mL at 25 °C (lit.) .

Scientific Research Applications

Plant Defense Activation

1-Octen-3-ol plays a significant role in the defense mechanism of plants. For instance, in Arabidopsis thaliana, this compound induces defense genes that are typically activated by wounding or ethylene/jasmonic acid signaling, enhancing the plant's resistance against Botrytis cinerea. This induction pattern is similar to that caused by volatile methyl jasmonate (MeJA) (Kishimoto et al., 2007).

Mosquito Attraction and Repellency

In mosquito research, 1-octen-3-ol is a known attractant for certain mosquito species. Its chemical structure, which includes a terminal site of unsaturation or high electron density, and the capacity for hydrogen bonding, plays a critical role in this attraction. This knowledge has been used to develop and test novel alkynol (triple-bonded) analogs as potential attractants or repellents for mosquitoes like Aedes albopictus and Culex quinquefasciatus (Cilek et al., 2012).

Pharmaceutical Compound Development

In pharmaceuticals, 1-Octyn-3-ol derivatives, such as 3-methyl-3-azabicyclo[3.2.1]octan-8α (and β)-ols, have been synthesized and studied for their potential pharmacological applications. These compounds have been analyzed using infrared and NMR spectroscopy to establish their structural conformations, which are critical in drug design (Iriepa et al., 2001).

Anti-Knock Properties in Fuel

1-Octen-3-ol derivatives have been investigated for their potential as anti-knock additives in fuels. For example, compounds like 3-methyl-2-buten-1-ol and 3-methyl-3-buten-1-ol have shown promising results in improving the anti-knock properties of gasoline, which is significant for enhancing the performance of spark ignition (SI) engines (Mack et al., 2014).

Safety And Hazards

1-Octyn-3-ol is moderately toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating vapors . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-methyloct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-6-7-8-9(3,10)5-2/h2,10H,4,6-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDMJPAJZFSKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865104
Record name (+/-)-3-Methyl-1-octyn-3-ol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 3-Methyl-1-octyn-3-ol
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Product Name

1-Octyn-3-ol, 3-methyl-

CAS RN

23580-51-0
Record name 3-Methyl-1-octyn-3-ol
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Record name 1-Octyn-3-ol, 3-methyl-
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Record name 1-Octyn-3-ol, 3-methyl-
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Record name (+/-)-3-Methyl-1-octyn-3-ol
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Record name 3-methyloct-1-yn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Bonsignore, L Casu, G Loy, D Deidda… - Journal of essential oil …, 2004 - Taylor & Francis
… Some terpenes, 1,8-cineole, camphor, 1-octyn3-ol-3-methyl, 8,10-heptadecadiene-4,6-diyne-1,12-diol have been isolated. The cytotoxic, antiviral and antimicrobic activities of the oil …
Number of citations: 12 www.tandfonline.com
JOM Bockris, B Yang - Journal of the Electrochemical Society, 1991 - iopscience.iop.org
The mechanism of corrosion inhibition of iron by acetylenic alcohols in acid solutions was established by relating the interfacial structure obtained from spectroscopic measurements …
Number of citations: 208 iopscience.iop.org
FF Cleveland, MJ Murray - Journal of the American Chemical …, 1940 - ACS Publications
Raman Spectra of Acetylenes. III. Five Monosubstituted and Four Disubstituted Acetylenes Page 1 Nov., 1940 Raman Spectra of Substituted Acetylenes 3185 [Contribution from the …
Number of citations: 11 pubs.acs.org
F Wang, D Zhu, D Wu, Y Zhang, M Yang, X Cao… - Available at SSRN … - papers.ssrn.com
Raw materials and strains are crucial factors that affect the flavor and quality of fermented juices. The aim of this study is to investigate the effect of autochthonous bacteria on the flavor …
Number of citations: 0 papers.ssrn.com
B Chiwara, E Makhura, G Danha, N Hlabangana… - Detritus, 2018 - academia.edu
Traditionally, the production of liquid fuels, organic chemicals and energy, has relied heavily on the gasification of coal, distillation of crude oil and hydro-power. As natural resources …
Number of citations: 2 www.academia.edu
CF de Abreu Thomaka - 2019 - diva-portal.org
The transformation processes turn biomass into valuable products. They are advantageous techniques that are necessary to reduce the use of fossil fuels and increase the use of …
Number of citations: 0 www.diva-portal.org
B Chiwara, E Makhura, G Danha - 2017 - repository.biust.ac.bw
In this article, we propose, design and implement a sustainable process technology that converts plastic waste into useful products. The nature of the raw material for our process (…
Number of citations: 4 repository.biust.ac.bw

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